Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a carbamate group attached to a 1,1-dimethylethyl ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. Another common method is the addition of alcohols to isocyanates, which also yields carbamates .
Industrial Production Methods
In industrial settings, the production of carbamates like this compound can be achieved through the reaction of carbonate esters with ammonia. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Acid or base catalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester involves the inhibition of enzymes by forming stable carbamate esters with the active sites of the enzymes. This interaction prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets and pathways involved include various hydrolases and transferases .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, N-(1-oxo-2-buten-1-yl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester is unique due to its specific ester group and the presence of a 1,4-dioxopentyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other carbamates .
Properties
CAS No. |
61823-74-3 |
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Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-oxopentanoate |
InChI |
InChI=1S/C10H17NO5/c1-7(12)5-6-8(13)16-11-9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,11,14) |
InChI Key |
JYUUVNRQGPJADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
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